molecular formula C11H16ClN3O2 B13058512 Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl

Cat. No.: B13058512
M. Wt: 257.72 g/mol
InChI Key: DKHFNBABCFWYBQ-QRPNPIFTSA-N
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Description

Methyl (S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 6-aminopyridin-2-yl substituent and a methyl ester group at the 3-position of the pyrrolidine ring. Its hydrochloride salt form enhances aqueous solubility, making it a candidate for pharmaceutical applications, particularly in targeting aminopyridine-sensitive receptors or enzymes . This article compares its structural and physicochemical properties with analogous pyrrolidine and pyridine derivatives, emphasizing substituent effects and synthetic methodologies.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

methyl (3S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c1-16-11(15)8-5-6-14(7-8)10-4-2-3-9(12)13-10;/h2-4,8H,5-7H2,1H3,(H2,12,13);1H/t8-;/m0./s1

InChI Key

DKHFNBABCFWYBQ-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)C2=CC=CC(=N2)N.Cl

Canonical SMILES

COC(=O)C1CCN(C1)C2=CC=CC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the aminopyridine moiety.

    Esterification reactions: to form the carboxylate ester group.

    Hydrochloride salt formation: to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hydrochloride exhibits a variety of biological activities that make it a candidate for further investigation in drug development:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated a dose-dependent inhibition of growth in HeLa and other tumor cell lines, suggesting potential as an anticancer agent .
    • In vivo studies indicated that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may have neuroprotective properties. Similar compounds have been shown to modulate neurotransmitter systems, which could be beneficial for treating neurodegenerative diseases.
  • Anti-biofilm Activity :
    • Certain derivatives of pyrrolidine compounds have demonstrated the ability to suppress bacterial biofilm growth, indicating potential applications in combating infections and enhancing antibiotic efficacy .

Case Studies

Several studies have documented the effectiveness and safety profile of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hydrochloride:

  • In Vitro Studies :
    • A study reported that the compound exhibited significant cytotoxicity against multiple cancer cell lines while showing lower toxicity towards normal cells, suggesting a favorable therapeutic index .
  • In Vivo Models :
    • Animal studies have shown promising results where administration of the compound led to significant reductions in tumor growth and increased survival rates compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance: The 6-aminopyridin-2-yl group in the target compound may mimic natural ligands in aminopyridine-binding enzymes, unlike halogenated or alkylated analogs.
  • Metabolic Stability: Compounds with labile groups (e.g., TBSO in ) may face faster clearance, whereas the target’s amino group could improve metabolic resistance.
  • Crystallography : Tools like SHELX () and Mercury () aid in structural confirmation, critical for chiral purity assessment.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemical purity of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate HCl?

  • Methodological Answer : Stereochemical purity can be validated using X-ray crystallography. Programs like SHELXL (part of the SHELX suite) enable refinement of crystallographic data to confirm absolute configuration. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments or chiral HPLC with a validated column (e.g., Chiralpak IA/IB) are recommended. Ensure comparison to known standards for unambiguous assignment .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, heat, or humidity. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm pyrrolidine and pyridine ring connectivity. DEPT-135 and HSQC can resolve overlapping signals.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M–Cl]+ for the HCl salt).
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR) in related compounds?

  • Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring non-planarity. Computational tools (e.g., Gaussian or ORCA) calculate puckering amplitudes (Q) and phase angles (φ). Compare to crystallographic data from the Cambridge Structural Database (CSD) via Mercury software to identify dominant conformers. For example, a twist-boat conformation may enhance binding affinity in target proteins .

Q. What strategies resolve contradictions between theoretical and experimental pKa values for the amino-pyridine moiety?

  • Methodological Answer :

  • Experimental : Perform potentiometric titration in aqueous/organic solvent mixtures (e.g., water:MeOH 4:1) using a glass electrode calibrated with standard buffers.
  • Computational : Apply DFT methods (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., COSMO). Discrepancies >1 unit suggest protonation state errors or solvent effects. Validate with UV-Vis pH-dependent spectral shifts .

Q. How can researchers optimize synthetic routes to minimize racemization during pyrrolidine ring formation?

  • Methodological Answer :

  • Step 1 : Use enantioselective catalysis (e.g., chiral oxazaborolidines for asymmetric Mannich reactions).
  • Step 2 : Monitor reaction intermediates via inline FTIR or LC-MS to detect early racemization.
  • Step 3 : Employ low-temperature (<0°C) conditions and aprotic solvents (e.g., THF) to stabilize transition states. Post-synthesis, confirm enantiomeric excess (ee) via Mosher ester analysis .

Q. What advanced techniques validate intermolecular interactions in co-crystals or salts of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Refine hydrogen-bonding networks (e.g., N–H···Cl interactions) using Olex2 or SHELXL.
  • Hirshfeld Surface Analysis : Map contact distances (dnorm) via CrystalExplorer to quantify π-π stacking or van der Waals interactions.
  • Thermal Analysis : DSC/TGA identifies polymorphic transitions affecting stability .

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